

1,3-Benzothiazol-7-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Benzothiazol-7-ol

Cat. No.: B065475

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Benzothiazol-7-ol**: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1,3-Benzothiazol-7-ol**, a heterocyclic compound of significant interest to the scientific and drug development community. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of pharmacological activities.^{[1][2]} This document delineates the core chemical identity of **1,3-Benzothiazol-7-ol**, including its IUPAC name and detailed structure. It further explores its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, and discusses its potential applications as a key building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.

The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a foundational scaffold in modern medicinal chemistry.^{[3][4]} Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a multitude of biological targets.^[5] Consequently, benzothiazole derivatives have been successfully developed and investigated for a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.

[2][5][6][7] The hydroxylated analogue, **1,3-Benzothiazol-7-ol**, represents a particularly valuable derivative, as the hydroxyl group provides a reactive handle for further chemical modification, enabling the creation of extensive compound libraries for drug discovery programs.

Core Chemical Identity of **1,3-Benzothiazol-7-ol** Chemical Structure

1,3-Benzothiazol-7-ol features a bicyclic aromatic system where a benzene ring is fused to the 4 and 5 positions of a 1,3-thiazole ring. The defining feature of this specific isomer is the hydroxyl (-OH) group substituted at the 7-position of the benzothiazole nucleus. This phenolic group significantly influences the molecule's electronic properties, solubility, and potential for hydrogen bonding with biological macromolecules.

Caption: Chemical structure of **1,3-Benzothiazol-7-ol**.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **1,3-Benzothiazol-7-ol**.

The numbering of the benzothiazole ring system begins with the sulfur atom at position 1, proceeds to the nitrogen atom at position 3, and then continues around the benzene ring from the fusion point.

Physicochemical Properties

While extensive experimental data for **1,3-Benzothiazol-7-ol** is not widely published, its properties can be predicted based on its structure and comparison to the parent compound, 1,3-benzothiazole. The addition of a hydroxyl group is expected to increase the melting point, boiling point, and aqueous solubility compared to the parent structure due to its ability to participate in hydrogen bonding.

Property	Value (1,3-Benzothiazol-7-ol)	Value (Parent: 1,3-Benzothiazole)	Reference
Molecular Formula	C ₇ H ₅ NOS	C ₇ H ₅ NS	-
Molecular Weight	151.19 g/mol	135.19 g/mol	[8][9]
Appearance	Expected to be a solid at room temp.	Colorless to pale yellow liquid	[3]
Melting Point	> 2 °C (Predicted)	2 °C	[9]
Boiling Point	> 231 °C (Predicted)	231 °C	[9]
Density	> 1.238 g/mL (Predicted)	1.238 g/mL	[9]
pKa	~9-10 (Phenolic proton, predicted)	Not Applicable	-
Solubility	Moderately soluble in polar organic solvents; slightly soluble in water.	Very slightly soluble in water; soluble in acetone, ethanol.	[8]

Synthesis and Mechanistic Insights

General Synthetic Routes

The most prevalent and versatile method for the synthesis of the benzothiazole core involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a one-carbon electrophile.[10] Common reagents for this transformation include carboxylic acids, aldehydes, or acyl chlorides.[3][11]

For the specific synthesis of **1,3-Benzothiazol-7-ol**, the key starting material is 2-amino-6-mercaptophenol. The reaction with formic acid provides the necessary single carbon atom to form the thiazole ring, yielding the un-substituted C2 position characteristic of the parent ring.

Detailed Experimental Protocol: Synthesis of 1,3-Benzothiazol-7-ol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of **1,3-Benzothiazol-7-ol**.

Reaction: 2-Amino-6-mercaptophenol + Formic Acid → **1,3-Benzothiazol-7-ol**

Materials:

- 2-Amino-6-mercaptophenol (1.0 eq)
- Formic acid (≥95%, 5-10 eq)
- Hydrochloric acid (4 M)
- Sodium bicarbonate (Saturated aqueous solution)
- Ethanol
- Deionized water
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Standard glassware for workup and recrystallization

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-mercaptophenol (e.g., 1.41 g, 10 mmol).
- Reagent Addition: Add formic acid (e.g., 3.8 mL, 100 mmol).
 - Causality: Formic acid serves as both the reactant (source of C2) and the solvent. Using a large excess ensures the reaction goes to completion.
- Cyclodehydration: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours.
 - Causality: Thermal energy is required to drive the condensation reaction between the amino group and formic acid to form a formamide intermediate, followed by intramolecular

cyclization (attack by the thiol group) and dehydration to form the aromatic thiazole ring.

- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
- Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (~100 mL).
 - Causality: This step precipitates the crude product, which has lower solubility in water than in formic acid.
- Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
 - Causality: Neutralization removes excess formic acid and ensures the phenolic product is in its neutral form, maximizing its precipitation.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
- Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
 - Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system leverages the product's high solubility in hot ethanol and low solubility in cold aqueous ethanol.
- Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield pure **1,3-Benzothiazol-7-ol**.

Synthetic Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1,3-Benzothiazol-7-ol**.

Characterization

The identity and purity of the synthesized **1,3-Benzothiazol-7-ol** would be confirmed using standard spectroscopic techniques:

- ^1H NMR: Would show characteristic signals for the aromatic protons on both rings. The proton at C2 of the thiazole ring would appear as a distinct singlet in the downfield region. The phenolic -OH proton would be a broad singlet, and its chemical shift may vary with solvent and concentration.[12][13]
- ^{13}C NMR: Would display seven distinct signals corresponding to the seven carbon atoms in the molecule.
- IR Spectroscopy: Would show a broad absorption band in the 3200-3600 cm^{-1} region, characteristic of the O-H stretch of the phenolic group. Absorptions corresponding to C=N and aromatic C=C stretching would also be present.[12]
- Mass Spectrometry: Would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 151.19$).[14]

Applications in Research and Drug Development

1,3-Benzothiazol-7-ol is not merely a chemical curiosity; it is a strategic building block for the development of novel, high-value molecules.

- Privileged Scaffold: The benzothiazole core is considered a "privileged structure" because it can bind to multiple, diverse biological receptors, making it a frequent "hit" in high-throughput

screening campaigns.^[1] Its derivatives are prominent in FDA-approved drugs like Riluzole (for ALS) and Pramipexole (for Parkinson's disease).^{[3][6]}

- **Anticancer and Antimicrobial Potential:** Numerous studies have demonstrated the potent anticancer and antimicrobial activities of functionalized benzothiazoles.^{[15][16][17]} The 7-hydroxy group can act as a key pharmacophoric feature or be used to attach other moieties to modulate activity and selectivity.
- **Synthetic Handle for Library Development:** The phenolic hydroxyl group is an ideal site for chemical modification. It can be readily converted into ethers, esters, or other functional groups, allowing for the rapid generation of a library of analogues. This approach is central to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

1,3-Benzothiazol-7-ol is a strategically important heterocyclic compound that combines the proven biological relevance of the benzothiazole scaffold with the synthetic versatility of a phenolic hydroxyl group. Its straightforward synthesis and potential for extensive chemical derivatization make it a valuable starting point for research programs in medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, synthesis, and characterization is essential for scientists aiming to leverage this scaffold for the development of next-generation therapeutics.

References

- PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information.
- Li, Y., Wu, H., & Wang, G. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. *Molecules*, 23(8), 1949.
- Prabhakaran, J., et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. *Molecules*, 26(23), 7354.
- Wikipedia. (n.d.). Benzothiazole.
- Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. *Molecules*, 27(15), 4995.
- PubChem. (n.d.). 5-Methyl-**1,3-benzothiazol-7-ol**. National Center for Biotechnology Information.

- Siddiqui, A. A., & Mishra, R. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. *Oriental Journal of Chemistry*, 34(6).
- ChemSynthesis. (n.d.). 1,3-Benzothiazole.
- Matrix Fine Chemicals. (n.d.). 1,3-BENZOTHIAZOLE | CAS 95-16-9.
- Kumar, A., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3-BENZTHIAZOLES DERIVATIVES. *International Journal of Research in Pharmacy and Chemistry*, 2(3), 634-639.
- Kaur, R., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. *Mini-Reviews in Medicinal Chemistry*, 20(13), 1207-1225.
- Prashanth, G. K., et al. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. In *S-Heterocycles Retrospect, Prospects, and Biological Applications*. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
- PubChem. (n.d.). Benzothiazolone. National Center for Biotechnology Information.
- Lee, J., & Lee, J. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. *Chemistry*, 7(4), 118.
- Ahmed, A. A. (2014). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Thesis.
- Tan, T. J., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). *Expert Opinion on Therapeutic Patents*, 31(6), 519-535.
- McCarver, S. J., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. *The Journal of Organic Chemistry*, 84(4), 2129-2136.
- El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. *RSC Advances*, 15(48), 34645-34674.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. books.rsc.org [books.rsc.org]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. ijrpc.com [ijrpc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [1,3-Benzothiazol-7-ol chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065475#1-3-benzothiazol-7-ol-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com